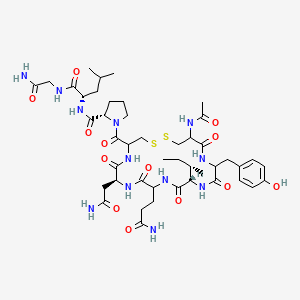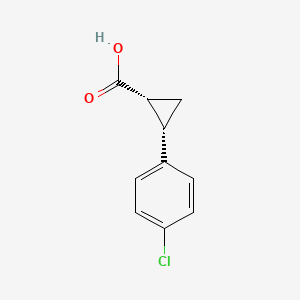![molecular formula C6H9F2N B14029322 4,4-Difluoro-6-azabicyclo[3.2.0]heptane](/img/structure/B14029322.png)
4,4-Difluoro-6-azabicyclo[3.2.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-6-azabicyclo[3.2.0]heptane is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-6-azabicyclo[3.2.0]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing cost-effective processes. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-6-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Aplicaciones Científicas De Investigación
4,4-Difluoro-6-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: Used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The fluorine atoms and the bicyclic structure contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific enzymes or receptors, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride: A closely related compound with similar properties.
1,1-Difluoro-2-azabicyclo[2.2.0]hexane: Another bicyclic compound with fluorine atoms and a nitrogen atom.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C6H9F2N |
|---|---|
Peso molecular |
133.14 g/mol |
Nombre IUPAC |
4,4-difluoro-6-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)2-1-4-3-9-5(4)6/h4-5,9H,1-3H2 |
Clave InChI |
RSULHKHOZVIPLF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2C1CN2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)
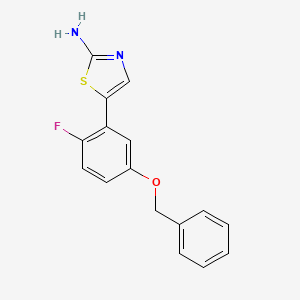

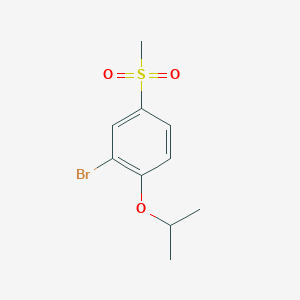
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL](/img/structure/B14029282.png)
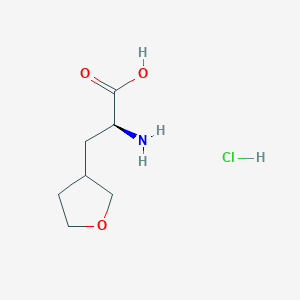


![(S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid](/img/structure/B14029291.png)
![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14029292.png)
![2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine](/img/structure/B14029296.png)
